
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1H-indole with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group. This is followed by formylation at the 4-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.
Scientific Research Applications
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
1-(2-Hydroxyethyl)-1H-indole-4-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and solubility.
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position, leading to different reactivity and applications .
Biological Activity
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is a compound belonging to the indole family, which is notable for its diverse biological activities. Indoles are known for their presence in numerous natural products and synthetic drugs, exhibiting a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound by reviewing relevant literature, synthesizing findings from various studies, and presenting case studies that highlight its potential therapeutic applications.
The molecular structure of this compound can be described as follows:
- Molecular Formula: C12H13NO2
- Molecular Weight: 203.24 g/mol
This compound features an indole ring system with a methoxyethyl substituent and an aldehyde functional group, which may contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that indole derivatives, particularly those with methoxy substitutions, exhibit significant biological activities. The presence of the methoxy group is believed to enhance the reactivity of the indole ring, facilitating interactions with biological targets.
Anticancer Activity
Indole derivatives have been shown to possess anticancer properties. For example, studies have indicated that certain indole compounds can induce cell death through mechanisms such as apoptosis and methuosis (a form of non-apoptotic cell death). The specific role of this compound in these processes is still being explored.
Table 1: Summary of Anticancer Activities of Indole Derivatives
Compound | Mechanism of Action | Cell Lines Tested | IC50 (μM) |
---|---|---|---|
This compound | Induces methuosis | GBM cells | TBD |
Indomethacin | COX inhibition | Various cancer lines | 10 |
Compound 2e | Microtubule disruption | HeLa cells | 5 |
Anti-inflammatory Properties
Indoles are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of indoles are well-documented. Research has shown that certain indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound requires further investigation but is promising based on the behavior of related compounds.
Table 2: Antimicrobial Efficacy of Indole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Compound X | Escherichia coli | TBD |
Case Studies
Several studies have highlighted the biological activities associated with indole derivatives:
- Study on Indolyl-Pyridinyl Compounds : A series of indolyl-pyridinyl propenones were evaluated for their ability to induce methuosis in GBM cells. The study found that modifications at specific positions on the indole ring significantly altered biological activity, suggesting a structure-activity relationship that may also apply to this compound .
- CysLT Receptor Antagonism : Research into CysLT receptor antagonists revealed that certain indole derivatives could effectively block receptor activity, potentially providing insights into the anti-inflammatory properties of related compounds .
- Antibacterial Activity : A recent investigation into various indole derivatives demonstrated significant antibacterial effects against Mycobacterium tuberculosis, indicating that similar compounds may possess valuable therapeutic properties .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3 |
InChI Key |
QUTPBXQHRWRLMH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.